(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15772288
InChI: InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+
SMILES:
Molecular Formula: C10H9FO2S
Molecular Weight: 212.24 g/mol

(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid

CAS No.:

Cat. No.: VC15772288

Molecular Formula: C10H9FO2S

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid -

Specification

Molecular Formula C10H9FO2S
Molecular Weight 212.24 g/mol
IUPAC Name (E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+
Standard InChI Key ALZNJTPRINAGGG-NSCUHMNNSA-N
Isomeric SMILES CSC1=CC(=CC(=C1)F)/C=C/C(=O)O
Canonical SMILES CSC1=CC(=CC(=C1)F)C=CC(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid is C₁₀H₉FO₂S, with a molecular weight of 212.24 g/mol. The (E)-configuration refers to the trans arrangement of the acrylic acid moiety relative to the substituted phenyl ring. Key spectroscopic identifiers include:

  • InChI Code: 1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+

  • InChI Key: ALZNJTPRINAGGG-NSCUHMNNSA-N .

The crystal structure remains uncharacterized, but computational models predict planar geometry due to conjugation between the acrylic acid and aromatic systems. The methylthio group (-SMe) enhances lipophilicity, while the fluorine atom modulates electronic effects, influencing intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is typically synthesized via Knoevenagel condensation between 3-fluoro-5-(methylthio)benzaldehyde and malonic acid derivatives. Alternative methods include:

  • Coupling Reactions: Utilizing reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to couple pre-functionalized phenyl intermediates with acrylic acid moieties .

  • Thioether Formation: Introducing the methylthio group via nucleophilic substitution on halogenated precursors, followed by oxidation or functionalization .

Table 1: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYieldReference
3-Fluoro-5-(methylthio)benzaldehydeMalonic acid, piperidine, reflux65%
3-Fluoro-5-bromophenylacetic acidNaSMe, CuI, DMF, 80°C58%

Reactivity Profile

The α,β-unsaturated system undergoes Michael additions and Diels-Alder reactions, making it valuable for constructing heterocycles. The carboxylic acid group facilitates salt formation or esterification, enhancing solubility for pharmacological applications .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reportedSigma-Aldrich
SolubilityDMSO, DMF; insoluble in H₂OExperimental
logP (Partition Coefficient)2.84 (predicted)PubChem
UV-Vis λmax265 nm (in MeOH)Analogous compounds

The compound’s stability under ambient conditions is inferred from similar acrylic acids, which are generally stable but prone to photodegradation. Storage recommendations include protection from light at -20°C .

CompoundIC₅₀ (HDAC Inhibition)Organism Tested
(E)-N-hydroxy-3-(3-sulfamoyl-phenyl)acrylamide0.8 µMHuman carcinoma cells
3-(Methylthio)acrylic acid12 µM (Antibacterial)S. aureus

Applications in Materials Science

The conjugated π-system enables use in:

  • Organic Electronics: As a building block for conductive polymers.

  • Fluorescent Probes: Derivatives with extended conjugation emit in visible spectra .

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